5'-Thymidylic acid, thymidylyl-(5'-3')-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Thymidylic acid, thymidylyl-(5’-3’)- can be synthesized through the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase . This reaction requires the presence of a methyl donor, typically 5,10-methylenetetrahydrofolate, and occurs under physiological conditions.
Industrial Production Methods
Industrial production of 5’-Thymidylic acid, thymidylyl-(5’-3’)- involves the fermentation of genetically modified microorganisms that overexpress thymidylate synthase. The compound is then extracted and purified using chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, thymidylyl-(5’-3’)- undergoes various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form thymidine diphosphate (dTDP) and thymidine triphosphate (dTTP) by thymidine kinase.
Hydrolysis: The compound can be hydrolyzed to thymidine and inorganic phosphate under acidic or enzymatic conditions.
Common Reagents and Conditions
Phosphorylation: Requires ATP or other nucleoside triphosphates as phosphate donors and the enzyme thymidine kinase.
Hydrolysis: Can be carried out using hydrochloric acid or specific nucleotidases.
Major Products Formed
Phosphorylation: Thymidine diphosphate (dTDP) and thymidine triphosphate (dTTP).
Hydrolysis: Thymidine and inorganic phosphate.
Scientific Research Applications
5’-Thymidylic acid, thymidylyl-(5’-3’)- has numerous applications in scientific research, including:
Mechanism of Action
5’-Thymidylic acid, thymidylyl-(5’-3’)- exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for DNA polymerase, which incorporates it into the growing DNA strand during replication . The compound is also involved in the de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis, which are essential for maintaining the nucleotide pool balance within the cell .
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine monophosphate (dUMP): A precursor to 5’-Thymidylic acid, thymidylyl-(5’-3’)- in the thymidylate synthase reaction.
Thymidine diphosphate (dTDP): A phosphorylated form of 5’-Thymidylic acid, thymidylyl-(5’-3’)- involved in DNA synthesis.
Thymidine triphosphate (dTTP): Another phosphorylated form that serves as a building block for DNA replication.
Uniqueness
5’-Thymidylic acid, thymidylyl-(5’-3’)- is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is directly involved in the methylation process that converts deoxyuridine monophosphate (dUMP) to thymidine monophosphate, a critical step in maintaining the integrity of the genetic code .
Properties
CAS No. |
2642-45-7 |
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Molecular Formula |
C20H28N4O15P2 |
Molecular Weight |
626.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N4O15P2/c1-9-5-23(19(28)21-17(9)26)15-3-11(25)13(37-15)7-36-41(33,34)39-12-4-16(38-14(12)8-35-40(30,31)32)24-6-10(2)18(27)22-20(24)29/h5-6,11-16,25H,3-4,7-8H2,1-2H3,(H,33,34)(H,21,26,28)(H,22,27,29)(H2,30,31,32)/t11-,12-,13+,14+,15+,16+/m0/s1 |
InChI Key |
MMXKIWIWQPKTIK-KPRKPIBOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=C(C(=O)NC4=O)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=C(C(=O)NC4=O)C)O |
Origin of Product |
United States |
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